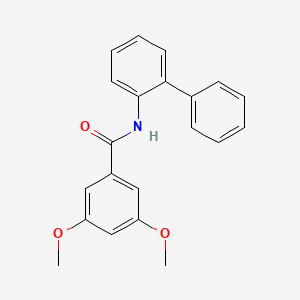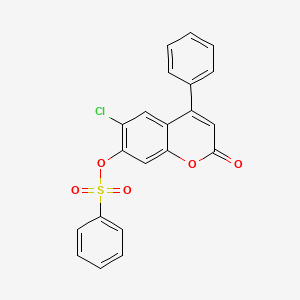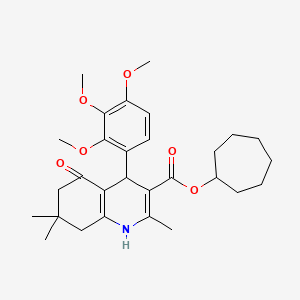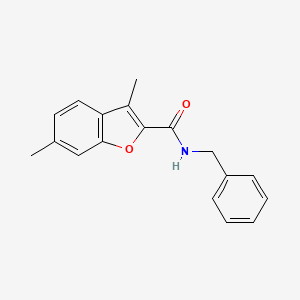![molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRQ is a quinazolinone derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may act by inhibiting the activity of certain enzymes, including topoisomerases and protein kinases. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to modulate the immune system and may have a role in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone research. One possible direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs for cancer therapy. Another direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in the treatment of neurodegenerative diseases. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone needs to be further elucidated to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may lead to the discovery of new derivatives with improved properties.
In conclusion, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. While there are limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Méthodes De Synthèse
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 2-bromo-4-chlorophenol with 3-(2-aminoethyl)indole followed by cyclization with phthalic anhydride. Both methods have been reported to yield 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone with high purity.
Applications De Recherche Scientifique
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been reported to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIKNGEHMTOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018128 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)




![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)